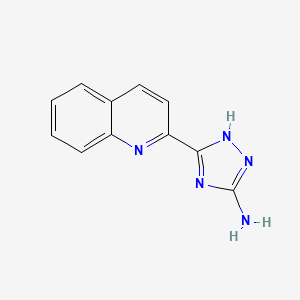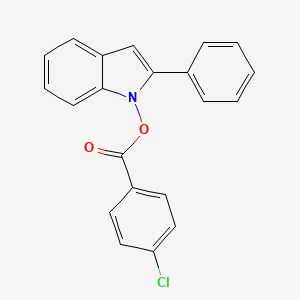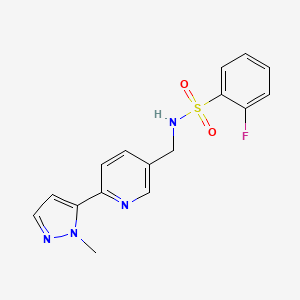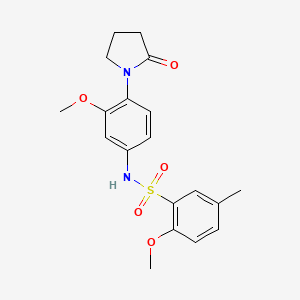
3-(quinolin-2-yl)-1H-1,2,4-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline is a heterocyclic aromatic organic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It is a colorless hygroscopic liquid with a strong odor . Quinoline and its derivatives have a variety of applications in medicinal and synthetic organic chemistry .
Synthesis Analysis
Quinoline and its derivatives can be synthesized using a variety of methods. For instance, the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach methods are well-known classical synthesis protocols . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
Quinoline has a molecular formula of C9H7N and a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline and its derivatives can undergo a variety of chemical reactions. For instance, an Ir-catalyzed synthesis of functionalized quinolines from 2-aminobenzyl alcohols and α,β-unsaturated ketones has been reported .Physical And Chemical Properties Analysis
Quinoline is a colorless hygroscopic liquid with a strong odor . It is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .科学的研究の応用
Anticancer Activity
Research into 1,2,4-triazolo[4,3-a]-quinoline derivatives, which are structurally related to 3-(quinolin-2-yl)-1H-1,2,4-triazol-5-amine, has revealed their potential in anticancer applications. A study by Reddy et al. (2015) synthesized a series of these derivatives and evaluated their anticancer activity in vitro against human neuroblastoma and colon carcinoma cell lines. Certain derivatives demonstrated significant cytotoxicity, highlighting the potential of these compounds as anticancer agents (Reddy et al., 2015).
Antimicrobial Agents
Sharma et al. (2008) focused on the synthesis of newer analogues of quinolin-8-ol, including compounds structurally similar to this compound, to explore their antimicrobial potential. The study found that some of these compounds exhibited notable antibacterial and antifungal activities, suggesting their utility as antimicrobial agents (Sharma et al., 2008).
Chemical Synthesis Innovation
Thorve et al. (2023) reported a regioselective synthesis of 1,2,4-triazoles, including those related to this compound, utilizing an amine oxidase-inspired catalysis. This innovative approach demonstrates the versatility of these compounds in material science and pharmaceutical research, offering a practical method for their synthesis (Thorve et al., 2023).
Receptor Selectivity and Potential Antidepressant Properties
Research by Kim et al. (1996) on derivatives of triazoloquinazoline, closely related to the chemical structure , showed selectivity for human A3 receptor subtype. These findings suggest the potential of these compounds in developing targeted therapies, including possible applications in antidepressants and receptor-specific drug design (Kim et al., 1996).
作用機序
Target of Action
Quinoline, a core structure in this compound, is known to interact with a variety of biological targets . Quinoline and its derivatives have been found to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Quinoline, a part of this compound, is known to participate in both electrophilic and nucleophilic substitution reactions . This suggests that “3-(quinolin-2-yl)-1H-1,2,4-triazol-5-amine” might interact with its targets through similar mechanisms.
Biochemical Pathways
Quinoline and its derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities . This suggests that “this compound” might affect multiple biochemical pathways.
Pharmacokinetics
In silico evaluation of some quinoline derivatives has been performed, which includes pharmacokinetics admet and drug-likeness predictions . This suggests that similar studies could be performed for “this compound”.
Result of Action
Given the broad range of biological activities exhibited by quinoline and its derivatives , it can be inferred that “this compound” might have diverse molecular and cellular effects.
Safety and Hazards
特性
IUPAC Name |
5-quinolin-2-yl-1H-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c12-11-14-10(15-16-11)9-6-5-7-3-1-2-4-8(7)13-9/h1-6H,(H3,12,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURVWVXUVNIUPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC(=NN3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1018458-44-0 |
Source


|
| Record name | 3-(quinolin-2-yl)-1H-1,2,4-triazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4Ar,7aR)-2,2-dimethyl-3,4a,5,6,7,7a-hexahydrocyclopenta[b][1,4]oxazine-4-carbonyl]pyridine-2-carbonitrile](/img/structure/B2998308.png)



![7-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2998316.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyridine-3-sulfonamide](/img/structure/B2998320.png)

![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2998325.png)
![2-(benzylsulfanyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2998326.png)
![5-Butyl-8-(4-fluorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2998327.png)
![N-(2-furylmethyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2998328.png)

![2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2998330.png)